molecular formula C8H7BN2O2 B13658499 (1,7-Naphthyridin-4-yl)boronicacid

(1,7-Naphthyridin-4-yl)boronicacid

Cat. No.: B13658499
M. Wt: 173.97 g/mol
InChI Key: JNMNCRJMFQKBKG-UHFFFAOYSA-N
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Description

(1,7-Naphthyridin-4-yl)boronic acid is a boronic acid derivative that features a naphthyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1,7-Naphthyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium carbonate, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of (1,7-Naphthyridin-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1,7-Naphthyridin-4-yl)boronic acid undergoes several types of chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid derivatives.

    Reduction: Formation of borane complexes.

    Substitution: Nucleophilic substitution reactions at the boron atom.

    Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halides or other nucleophiles.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DMF.

Major Products

The major products formed from these reactions include various boronic acid derivatives, borane complexes, and coupled products with aryl or vinyl groups.

Properties

Molecular Formula

C8H7BN2O2

Molecular Weight

173.97 g/mol

IUPAC Name

1,7-naphthyridin-4-ylboronic acid

InChI

InChI=1S/C8H7BN2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5,12-13H

InChI Key

JNMNCRJMFQKBKG-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CN=CC2=NC=C1)(O)O

Origin of Product

United States

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